molecular formula C20H21N5O3S B6535694 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1021218-82-5

3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6535694
CAS No.: 1021218-82-5
M. Wt: 411.5 g/mol
InChI Key: KZJXPFIMKJTTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine (CAS 1021218-82-5) is a synthetic small molecule with a molecular formula of C20H21N5O3S and a molecular weight of 411.48 g/mol. This chemical entity features a piperazine core substituted with a pyridazine ring and a pyridine-3-sulfonyl group, a structural motif of significant interest in medicinal chemistry and drug discovery. The incorporation of the pyridazine heterocycle is particularly noteworthy, as this ring system possesses unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and robust hydrogen-bonding capacity, which are crucial for molecular recognition and target engagement . Furthermore, the piperazine moiety is a privileged scaffold in pharmaceuticals, known for its ability to improve solubility and influence the pharmacokinetic profile of drug candidates . Compounds combining these elements are valuable tools for researchers exploring new therapeutic agents, particularly in areas such as kinase inhibition and enzyme modulation. This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-28-19-7-3-2-6-17(19)18-8-9-20(23-22-18)24-11-13-25(14-12-24)29(26,27)16-5-4-10-21-15-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJXPFIMKJTTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine core, which is known for its diverse biological activities. The presence of the 2-methoxyphenyl and pyridine-3-sulfonyl-piperazin-1-yl moieties enhances its pharmacological profile. The structural formula can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The piperazine ring is particularly significant for its role in modulating neurotransmitter systems, such as serotonin and dopamine pathways. This could implicate the compound in neuropharmacological effects, potentially useful in treating conditions like anxiety and depression.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridazine derivatives. For instance, derivatives with similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , suggesting potential antibacterial activity for our compound as well .

CompoundMIC (µg/mL)Target Organism
Pyridazine Derivative 13.12Staphylococcus aureus
Pyridazine Derivative 212.5Escherichia coli

Antitumor Activity

The antitumor potential of pyridazine derivatives has also been investigated. Compounds structurally related to This compound have been tested against various cancer cell lines, including L1210 and CCRF-CEM. However, many derivatives did not exhibit significant antitumor activity in vitro, indicating a need for further optimization to enhance their therapeutic efficacy .

Case Studies

  • Neuropharmacological Effects : A study involving a related piperazine compound demonstrated selective antagonism at presynaptic and postsynaptic 5-HT1A receptors, suggesting potential applications in treating mood disorders .
  • Antimicrobial Studies : In a comparative analysis, various pyridazine derivatives were synthesized and tested against pathogenic strains, revealing promising antibacterial activity that warrants further exploration in clinical settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features of Analogues

The following analogues share the pyridazine core but differ in substituents on the piperazine or aromatic rings (Table 1):

Compound Name Substituent at Pyridazine 3-Position Substituent on Piperazine Sulfonyl Group Molecular Formula Molecular Weight Reference
Target Compound 2-Methoxyphenyl Pyridine-3-sulfonyl C₂₀H₂₁N₅O₃S 411.48* -
3-Chloro-6-{4-[3-(4-Chlorophenoxy)Propyl]Piperazin-1-Yl}Pyridazine Chlorine 3-(4-Chlorophenoxy)propyl C₁₈H₂₁Cl₂N₅O 402.31
3-[4-(3-Chlorobenzenesulfonyl)Piperazin-1-Yl]-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine 3-Methylpyrazole 3-Chlorophenylsulfonyl C₁₈H₁₈ClN₇O₂S 439.90
3-(4-((4-Methoxyphenyl)Sulfonyl)Piperazin-1-Yl)-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine 3-Methylpyrazole 4-Methoxyphenylsulfonyl C₁₉H₂₂N₆O₃S 414.5
3-(4-([1,1'-Biphenyl]-4-Ylsulfonyl)Piperazin-1-Yl)-6-(3,4,5-Trimethyl-1H-Pyrazol-1-Yl)Pyridazine 3,4,5-Trimethylpyrazole Biphenyl-4-ylsulfonyl C₂₆H₂₈N₆O₂S 488.6
3-(4-Chlorophenyl)-6-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Pyridazine 4-Chlorophenyl 2-Methoxyphenyl C₂₁H₂₀ClN₅O 393.87

Note: Molecular weight calculated based on inferred formula.

Impact of Substituents on Properties

Piperazine Sulfonyl Group
  • Target Compound : The pyridine-3-sulfonyl group introduces a heteroaromatic ring with a nitrogen atom, enabling hydrogen bonding and π-π interactions distinct from purely phenyl-based sulfonyl groups.
  • Biphenylsulfonyl (e.g., ) : Increases hydrophobicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility.
  • 4-Methoxyphenylsulfonyl (e.g., ) : The methoxy group offers electron-donating effects, balancing electronic properties for optimized receptor binding.
Pyridazine 3-Position Substituents
  • Chlorine (e.g., ) : Electron-withdrawing and lipophilic, favoring interactions with hydrophobic binding pockets.
  • Methylpyrazole (e.g., ) : Increases planarity and hydrogen-bonding capacity, which may enhance affinity for enzymes like kinases.

Preparation Methods

Cyclocondensation of Hydrazines with 1,4-Diketones

Hydrazines react with 1,4-diketones under acidic conditions to form pyridazines. For example, condensation of 2-methoxybenzoylacetone with hydrazine hydrate yields 3-(2-methoxyphenyl)pyridazine. Modifications include:

  • Catalysts : ZrCl₄ or acetic acid improves yields (70–85%).

  • Solvents : Ethanol or toluene at reflux (80–110°C).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to preformed pyridazines. For instance, 6-bromopyridazine derivatives couple with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (90°C, 12 h).

Sulfonylation of Piperazine with Pyridine-3-Sulfonyl Chloride

The final step involves sulfonylation of the piperazine nitrogen using pyridine-3-sulfonyl chloride.

Sulfonyl Chloride Preparation

Pyridine-3-sulfonyl chloride (CAS: 16133-25-8) is synthesized via:

  • Chlorination of Pyridine-3-Thiol : Reaction with Cl₂ gas in HCl/water (0–5°C, 2 h).

  • Oxidation of Pyridine-3-Sulfonic Acid : Thionyl chloride (SOCl₂) at reflux.

Sulfonylation Reaction

Conditions :

  • Substrate : 6-Piperazinyl-3-(2-methoxyphenyl)pyridazine.

  • Sulfonylating Agent : Pyridine-3-sulfonyl chloride (1.2 equiv).

  • Base : Et₃N or DMAP in acetonitrile or DCM.

  • Temperature : 25–45°C for 1–5 h.
    Workup : Acidic aqueous wash (pH 4–5) to remove excess sulfonyl chloride, followed by recrystallization.
    Yield : 70–85% after purification.

Optimization and Industrial-Scale Considerations

Catalytic Enhancements

  • ZrCl₄ : Accelerates cyclocondensation steps, reducing reaction time by 30%.

  • Microwave Assistance : Pyridazine formation completes in 2 h vs. 12 h conventionally.

Solvent Systems

StepOptimal SolventEffect on Yield
CyclocondensationEthanol85%
SulfonylationAcetonitrile80%
CouplingDioxane/Water90%

Purity Control

  • HPLC Analysis : C18 column, 70:30 MeOH/H₂O, λ = 254 nm.

  • Recrystallization Solvents : Ethyl acetate/hexane (1:3) achieves >98% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationLow cost, simple setupModerate regioselectivity60–75%
Buchwald-HartwigHigh selectivityPd catalyst cost70–85%
Microwave-AssistedRapid reaction timesSpecialized equipment required75–90%

Q & A

Q. What are the common synthetic routes for 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine, and how can reaction efficiency be optimized?

Pyridazine derivatives are typically synthesized via oxidative cyclization of hydrazine intermediates or Suzuki-Miyaura coupling for aryl substitutions. For example, oxidative ring closure using sodium hypochlorite in ethanol (room temperature, 3 hours) achieved a 73% yield in related triazolopyridine syntheses, offering a green chemistry approach . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperazine moiety.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
  • Temperature control : Lower temperatures reduce side reactions in sulfonylation steps.

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • X-ray crystallography : Resolves piperazine and pyridazine ring conformations (e.g., bond angles and torsion angles in similar derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxyphenyl proton splitting at δ 6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected for C20_{20}H20_{20}N4_4O3_3S).

Q. What safety precautions are essential during synthesis and handling?

  • Air-sensitive reagents : Use Schlenk lines for reactions requiring anhydrous conditions .
  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods mitigate exposure to sulfonating agents (e.g., pyridine-3-sulfonyl chloride) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Advanced Research Questions

Q. How can contradictory biological activity data for pyridazine derivatives be resolved?

Contradictions in reported activities (e.g., anti-bacterial vs. anti-viral effects) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values against S. aureus vs. E. coli).
  • Structural analogs : Compare substituent effects (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl alters target binding ).
  • Computational modeling : Perform molecular docking to assess interactions with bacterial gyrase vs. viral proteases .

Q. What strategies are effective in elucidating the mechanism of action for this compound?

  • In vitro assays : Measure inhibition of platelet aggregation (IC50_{50}) or bacterial growth kinetics .
  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Metabolomics : Track metabolite profiles in cell lines (e.g., HepG2) to identify disrupted pathways .

Q. How can reaction yields be improved for large-scale synthesis?

  • Flow chemistry : Continuous flow systems enhance heat/mass transfer in exothermic sulfonylation steps .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Byproduct analysis : Use HPLC-MS to identify and suppress side products (e.g., over-sulfonated derivatives) .

Key Notes

  • Methodological focus : Emphasized reproducible protocols and data-driven problem-solving.
  • Contradiction management : Addressed variability in biological data through standardized assays and computational validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.